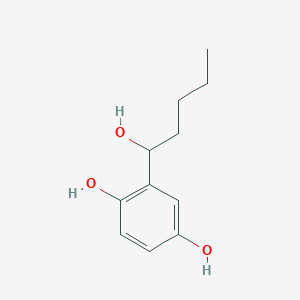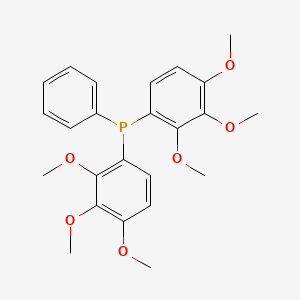
Phenylbis(2,3,4-trimethoxyphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a phenyl ring and two 2,3,4-trimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of a phosphane precursor with 2,3,4-trimethoxyphenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphorus trichloride derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylbis(2,3,4-trimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phenylbis(2,3,4-trimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Phenylbis(2,3,4-trimethoxyphenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often relate to electron transfer and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties and use as an organocatalyst.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Uniqueness
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
91121-26-5 |
|---|---|
Molekularformel |
C24H27O6P |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
phenyl-bis(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-17-12-14-19(23(29-5)21(17)27-3)31(16-10-8-7-9-11-16)20-15-13-18(26-2)22(28-4)24(20)30-6/h7-15H,1-6H3 |
InChI-Schlüssel |
VWSSOSUSCXKKKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


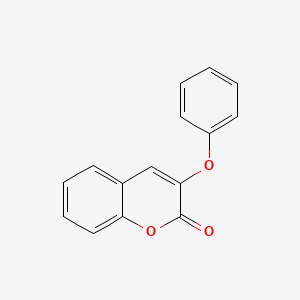
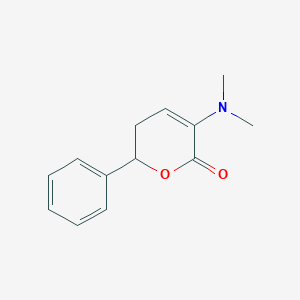
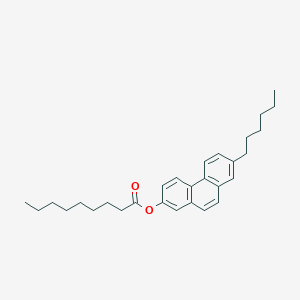

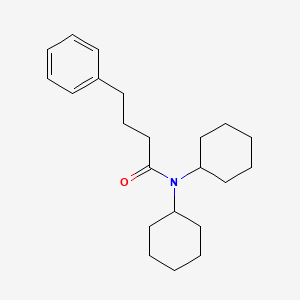
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
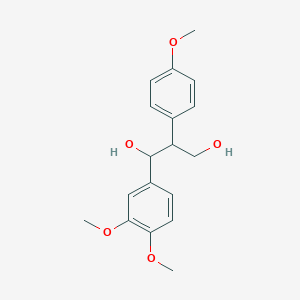
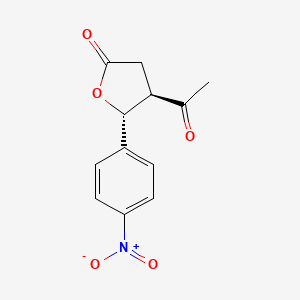
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
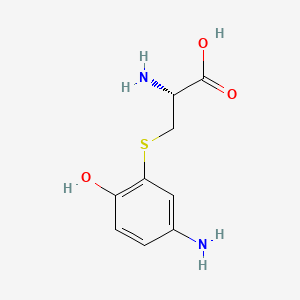
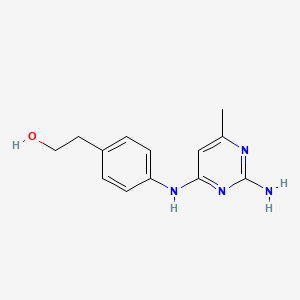
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
